molecular formula C13H14O3 B14077622 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)-

2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)-

Cat. No.: B14077622
M. Wt: 218.25 g/mol
InChI Key: OHSLONFQYOKGLX-MDZDMXLPSA-N
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Description

2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- is an organic compound with the molecular formula C13H14O3. This compound is known for its unique structure, which includes a butenoic acid backbone with a methyl group, a phenyl group, and an ethyl ester functional group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- can be achieved through several methods. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. For example, a three-step reaction sequence can be employed, starting with the reaction of benzene with a suitable reagent, followed by heating with chloroform, and finally treating with aqueous hydrochloric acid in dioxane .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to its functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl (E)-2-methyl-4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)10(2)9-12(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+

InChI Key

OHSLONFQYOKGLX-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)C1=CC=CC=C1)/C

Canonical SMILES

CCOC(=O)C(=CC(=O)C1=CC=CC=C1)C

Origin of Product

United States

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